molecular formula C9H16ClNO2 B1318017 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine CAS No. 915920-51-3

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Cat. No. B1318017
M. Wt: 205.68 g/mol
InChI Key: YBQWWSMRKQHSIL-UHFFFAOYSA-N
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Description

The compound “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is present in various pharmaceuticals and agrochemicals . The “3-Chloropropanoyl” moiety suggests the presence of a three-carbon chain with a chlorine atom and a carbonyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an acid chloride with a suitable nucleophile. For instance, the synthesis of N-phenyl acrylamide involves the reaction of 3-chloropropanoyl chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides . A similar approach might be used for the synthesis of "4-(3-Chloropropanoyl)-2,6-dimethylmorpholine" .


Chemical Reactions Analysis

The reactivity of “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” would likely be influenced by the presence of the morpholine ring, the carbonyl group, and the chlorine atom. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups (like the carbonyl group and the morpholine ring) would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

1. Synthesis of Mesoionic Triazolones

  • Application Summary: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is used in the synthesis of mesoionic triazolones via a formal [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes .
  • Methods of Application: The chemical reaction between 1,2,4-Triazoline-3,5-diones (TADs) and alkynes has remained largely unexplored. The study demonstrates that 1,1,1,3,3,3-hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes .
  • Results or Outcomes: The reaction results in the formation of unprecedented mesoionic triazolones. The structural properties of the resulting triazolone have been investigated by employing X-ray diffraction analysis and Density Functional Theory (DFT) calculations .

2. Telescoped Continuous Flow Synthesis of Phenyl Acrylamide

  • Application Summary: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is used in the telescoped continuous flow synthesis of phenyl acrylamide .
  • Methods of Application: Two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction, one starting from 3-chloropropanoyl chloride and the other starting from acrylic acid .
  • Results or Outcomes: The latter reaction, with a laboratory throughput of 16.5 g·h−1, low operation temperatures and the use of less hazardous chemicals, provides an efficient and sustainable alternative synthesis route of the desired acrylamides .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Acid chlorides, for example, are typically corrosive and can cause burns and eye damage .

Future Directions

Future research on “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” could involve exploring its potential applications in pharmaceuticals or agrochemicals, given the prevalence of morpholine derivatives in these fields .

properties

IUPAC Name

3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQWWSMRKQHSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588522
Record name 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

CAS RN

915920-51-3
Record name 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Brullo, M Massa, M Rocca, C Rotolo… - Journal of Medicinal …, 2014 - ACS Publications
A new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, structurally related to our hit GEBR-4a (1) and GEBR-7b (2), has been designed by changing length and functionality of …
Number of citations: 19 pubs.acs.org
C Brullo, M Massa, C Villa, R Ricciarelli… - Bioorganic & Medicinal …, 2015 - Elsevier
A new series of selective PDE4D inhibitors has been designed and synthesized by replacing 3-methoxy group with 3-difluoromethoxy isoster moiety in our previously reported …
Number of citations: 15 www.sciencedirect.com
C Brullo, F Rapetti, S Abbate, T Prosdocimi… - European Journal of …, 2021 - Elsevier
Memory and cognitive functions depend on the cerebral levels of cyclic adenosine monophosphate (cAMP), which are regulated by the phosphodiesterase 4 (PDE4) family of enzymes. …
Number of citations: 8 www.sciencedirect.com

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